molecular formula C23H24O12 B13451388 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate

Cat. No.: B13451388
M. Wt: 492.4 g/mol
InChI Key: TXEVHMZINNBIAP-YKZCJQPKSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that belongs to the class of oxane carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves multiple steps, including the protection of hydroxyl groups, esterification, and the introduction of the chromenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the chromenyl moiety or other functional groups within the molecule.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition or interaction with biological macromolecules. Research in this area focuses on understanding its biological activity and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of the chromenyl moiety suggests potential interactions with various biological targets.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxane carboxylates and chromenyl derivatives, such as:

  • Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate
  • Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxo-2H-chromen-7-yl)oxyoxane-2-carboxylate

Uniqueness

The uniqueness of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1

InChI Key

TXEVHMZINNBIAP-YKZCJQPKSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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